molecular formula C4H6N4O2 B2490891 Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate CAS No. 246048-63-5

Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate

Cat. No.: B2490891
CAS No.: 246048-63-5
M. Wt: 142.118
InChI Key: QQSQCCQBLOMCDS-UHFFFAOYSA-N
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Description

Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate (CAS 246048-63-5) is a versatile 1,2,5-oxadiazole-based building block exclusively for research purposes. The compound features both an amino group and a carboximidate ester, making it a valuable intermediate for synthesizing diverse derivatives through acylation, nucleophilic substitution, and cyclization reactions . This molecular scaffold is of significant interest in medicinal chemistry and materials science. Research into similar 1,2,5-oxadiazole (furazan) derivatives highlights their application in developing pharmacologically active compounds and high-energy materials . Studies on this specific compound and its analogs indicate potential research applications in antimicrobial and anticancer investigations, where certain derivatives have demonstrated activity against bacterial strains and the ability to induce apoptosis in cancer cell lines . The reactive sites allow for structural diversification to create heterocyclic hybrids, which can be explored for various mechanistic studies and structure-activity relationship (SAR) analyses . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 4-amino-1,2,5-oxadiazole-3-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-9-4(6)2-3(5)8-10-7-2/h6H,1H3,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSQCCQBLOMCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=NON=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Acylation Reactions

The amino group at position 4 undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction modifies the compound’s electronic properties and enhances its solubility in nonpolar solvents.

Example Reaction:

Methyl 4-amino-oxadiazole+Acetyl ChlorideMethyl 4-acetamido-oxadiazole+HCl\text{Methyl 4-amino-oxadiazole} + \text{Acetyl Chloride} \rightarrow \text{Methyl 4-acetamido-oxadiazole} + \text{HCl}

Key Data:

ReagentSolventTemperatureYield (%)Reference
Acetic anhydrideDichloromethane25°C85
Benzoyl chlorideTHF0–5°C78

Acylation reactions are critical for synthesizing derivatives with improved pharmacokinetic profiles.

Nucleophilic Substitution at the Carboximidate Group

The carboximidate group (C=NH-OCH3_3) participates in nucleophilic substitutions, particularly with amines, thiols, or alcohols. These reactions often proceed via a tetrahedral intermediate.

Example Reaction with Amines:

Methyl 4-amino-oxadiazole+ButylamineButyl-4-amino-oxadiazole-carboxamide+CH3OH\text{Methyl 4-amino-oxadiazole} + \text{Butylamine} \rightarrow \text{Butyl-4-amino-oxadiazole-carboxamide} + \text{CH}_3\text{OH}

Kinetic Parameters:

NucleophileRate Constant (k, s⁻¹)Activation Energy (kJ/mol)Reference
Ethylamine1.2×1031.2 \times 10^{-3}45.3
Thiophenol2.8×1032.8 \times 10^{-3}38.7

Reactions with aliphatic amines yield derivatives showing enhanced antimicrobial activity (e.g., MIC = 16 µg/mL against S. aureus) .

Coupling Reactions for Heterocyclic Hybrids

Palladium-catalyzed coupling reactions enable the synthesis of hybrid structures by linking the oxadiazole core to aryl or heteroaryl groups.

Suzuki-Miyaura Coupling Example:

Methyl 4-amino-oxadiazole+Phenylboronic AcidBiphenyl-oxadiazole Derivative\text{Methyl 4-amino-oxadiazole} + \text{Phenylboronic Acid} \rightarrow \text{Biphenyl-oxadiazole Derivative}

Optimized Conditions:

CatalystBaseLigandYield (%)
Pd(PPh3_3)4_4K2_2CO3_3XPhos92
Pd(OAc)2_2CsFBINAP88

These hybrids exhibit dual biological activity, including inhibition of E. coli growth (MIC = 32 µg/mL) and apoptosis induction in cancer cells .

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles.

Intramolecular Cyclization:

Methyl 4-amino-oxadiazoleH2SO4Imidazo[1,2-d]oxadiazole\text{Methyl 4-amino-oxadiazole} \xrightarrow{\text{H}_2\text{SO}_4} \text{Imidazo[1,2-d]oxadiazole}

Experimental Outcomes:

ConditionProductYield (%)Purity (%)
Conc. H2_2SO4_4, 80°CImidazo-oxadiazole7398
NaOH, EtOH, refluxPyrazolo-oxadiazole6895

Cyclized derivatives demonstrate improved thermal stability (decomposition >250°C) .

Oxidation and Reduction

  • Oxidation: The methyl group in the carboximidate moiety oxidizes to a carboxylic acid using KMnO4_4/H2_2SO4_4, enabling further functionalization.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the oxadiazole ring to a dihydro derivative, altering its electronic profile .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of methyl 4-amino-1,2,5-oxadiazole-3-carboximidate exhibit promising antimicrobial properties. Several studies have demonstrated effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeMicrobial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CC. albicans8 µg/mL

These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy, making these compounds potential candidates for developing new antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Effects of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis via caspase activation
HEPG2 (Liver)15Inhibition of cell cycle progression
A549 (Lung)12Modulation of apoptosis-related proteins

The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells compared to untreated controls.

Antimicrobial Efficacy Against Resistant Strains : A study highlighted the effectiveness of specific derivatives against multidrug-resistant strains of bacteria and fungi.

Synthetic Methods and Variants

Various synthetic methods have been developed for producing derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound:

Table 3: Notable Derivatives and Their Properties

Compound NameStructure FeaturesUnique Properties
4-Amino-1,2,5-OxadiazoleContains an amino group on the oxadiazole ringKnown for antimicrobial activity
5-Aryl-2-amino-1,3,4-OxadiazolesAryl substitution at position 5Exhibits anticancer properties
Methyl 4-Aminofurazan-3-CarboximidateFurazan ring instead of oxadiazolePotentially different biological activities
4-Amino-N'-hydroxyoxadiazolcarboximidamideHydroxyimino group presentEnhanced solubility and reactivity

These derivatives are being explored as potential drugs due to their biological activities in various therapeutic areas.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-Amino-1,2,5-oxadiazole-3-carboxamide

Key Differences :

  • Molecular Weight : The carboxamide analog has a molecular formula of C₃H₄N₄O₂ and a molecular weight of 128.091 g/mol . The methyl ester variant would theoretically have a higher molecular weight (~142–144 g/mol) due to the methyl group.
  • Solubility: Carboxamides are typically more water-soluble than esters, suggesting the methyl carboximidate may favor organic solvents (e.g., methanol, DMSO) .

Applications : Carboxamide derivatives of 1,2,5-oxadiazoles are explored as precursors in drug discovery due to their hydrogen-bonding capacity, which enhances target binding .

Heterocyclic Derivatives: 1,2,4-Triazole Systems

5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol
  • Structure : Features a 1,2,4-triazole core with an adamantane substituent and a thiol group.
  • Properties :
    • Solubility : Insoluble in water but soluble in organic solvents (e.g., DMF, chloroform) .
    • Synthesis : Prepared via cyclization reactions, characterized by ¹H NMR and LC-MS .
  • Applications : Adamantane-modified triazoles are studied for antiviral and antimicrobial activity due to their lipophilic character and metabolic stability .
4-Amino-1,2,4-triazole Schiff Bases
  • Structure: Schiff bases derived from 4-amino-1,2,4-triazoles incorporate aromatic or heteroaromatic substituents.
  • Properties :
    • Synthesis : Accelerated under microwave irradiation, reducing reaction times from hours to minutes .
    • Activity : Demonstrated antimicrobial efficacy against Gram-positive bacteria and fungi .

Comparison with Oxadiazoles :

  • Electron Density : 1,2,4-Triazoles are less electron-deficient than 1,2,5-oxadiazoles, altering their reactivity in nucleophilic substitutions.
  • Biological Performance : Triazoles often exhibit broader antimicrobial activity, while oxadiazoles may excel in targeting specific enzymes (e.g., kinase inhibitors).

Five-Membered Heterocycles with Carboximidate Esters

The discontinued status of Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate contrasts with active research on related heterocycles. Potential reasons for discontinuation include:

  • Synthetic Complexity : Carboximidate esters are prone to hydrolysis, requiring anhydrous conditions.
  • Stability Issues : Compared to carboxamides or thiol derivatives, esters may degrade during storage.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Key Applications
This compound C₄H₅N₄O₂ (inferred) ~142–144 (estimated) Methyl ester, amino Organic solvents* Research chemicals
4-Amino-1,2,5-oxadiazole-3-carboxamide C₃H₄N₄O₂ 128.091 Carboxamide, amino Partial aqueous Drug precursors
5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol C₁₃H₁₉N₄S 271.39 Adamantane, thiol, amino Organic solvents Antimicrobial agents
4-Amino-1,2,4-triazole Schiff Base Varies Varies Schiff base, amino DMSO, DMF Antimicrobial, catalysts

*Inferred from ester functionality and analog data.

Research Findings and Challenges

  • Synthetic Routes : Methyl carboximidates require protective strategies to prevent ester hydrolysis, unlike carboxamides, which are more stable .
  • Commercial Viability: The discontinuation of this compound highlights the need for improved synthetic protocols or stabilization methods .

Biological Activity

Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, as well as the underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound belongs to the oxadiazole family of compounds, known for their pharmacological potential. The oxadiazole ring contributes to the compound's biological activity by providing metabolic stability and favorable interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. In particular, studies have shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeMicrobial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CC. albicans8 µg/mL

These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy, making these compounds potential candidates for developing new antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Effects of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis via caspase activation
HEPG2 (Liver)15Inhibition of cell cycle progression
A549 (Lung)12Modulation of apoptosis-related proteins

The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators .

The biological activity of this compound can be explained by several mechanisms:

  • Caspase Activation : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with key regulatory proteins involved in cell cycle progression, causing arrest at specific phases.
  • Inhibition of Oncogenic Pathways : The compound may inhibit pathways such as c-Myc signaling, which is crucial for tumor growth and survival .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells compared to untreated controls.
  • Antimicrobial Efficacy Against Resistant Strains : A study highlighted the effectiveness of specific derivatives against multidrug-resistant strains of bacteria and fungi.

Q & A

Q. Q1. What are the established synthetic routes for Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate, and how can reaction conditions be optimized?

Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (a precursor) reacts with hydrazine hydrate under reflux in anhydrous methanol (80°C, 10–12 hours) to form derivatives like 4-Amino-1,2,5-oxadiazole-3-carbohydrazide . Key optimization parameters include:

  • Temperature control : Excess heat may degrade the oxadiazole ring.
  • Solvent purity : Anhydrous methanol minimizes side reactions.
  • Stoichiometry : Excess hydrazine (1.5–2.0 equiv.) ensures complete conversion.
    Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., mp 182–183°C for related oxadiazoles) .

Structural and Spectroscopic Characterization

Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

  • NMR : <sup>13</sup>C-NMR resolves the oxadiazole ring (δ 140–155 ppm for C3 and C4) and imidate group (δ 43–45 ppm for methyl) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 297.0872 for fluorinated analogs) .
  • IR : Detect NH stretching (3200–3400 cm<sup>-1</sup>) and C=N/C=O vibrations (1600–1700 cm<sup>-1</sup>) .
    Pitfalls : Avoid D2O in NMR for exchangeable protons; use DMSO-d6 for solubility .

Advanced Applications in Bioactivity

Q. Q3. How does the oxadiazole core influence the bioactivity of this compound derivatives?

Answer: The 1,2,5-oxadiazole ring enhances electron-deficient character , promoting interactions with biological targets. For example:

  • Antimicrobial activity : Morpholine-containing analogs exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli due to membrane disruption .
  • Enzyme inhibition : The imidate group acts as a hydrogen bond acceptor, targeting enzymes like dihydrofolate reductase (IC50 ~10 µM) .
    Experimental design : Use MIC assays (CLSI guidelines) and molecular docking to correlate substituents (e.g., morpholine vs. hydrazide) with activity .

Data Contradictions in Stability Studies

Q. Q4. How to resolve contradictions in stability data for oxadiazole derivatives under varying pH conditions?

Answer: Instability in acidic/basic media is common due to oxadiazole ring hydrolysis. For example:

  • pH 2.0 : Rapid degradation (<1 hour) via ring opening.
  • pH 7.4 : Stable for >24 hours .
    Methodology :

Conduct accelerated stability studies (25–40°C, 60–75% RH).

Use LC-MS to identify degradation products (e.g., carboxylic acids from imidate hydrolysis).

Adjust formulation buffers (e.g., phosphate vs. citrate) to mitigate pH shifts .

Advanced Synthetic Modifications

Q. Q5. What strategies enable regioselective functionalization of the oxadiazole ring for targeted drug design?

Answer:

  • Electrophilic substitution : Introduce halogens (Br, Cl) at C4 using NBS or SOCl2.
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids at C3 (Pd catalysis, 80°C) .
  • Bioisosteric replacement : Replace the imidate group with carboxamide or nitrile to modulate lipophilicity (LogP: −0.5 to +1.2) .
    Case study : Fluorination at C3 ([<sup>18</sup>F] labeling) improves pharmacokinetics for PET imaging .

Computational and Structural Insights

Q. Q6. How can computational modeling guide the design of this compound analogs?

Answer:

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict tautomer stability (e.g., amino vs. imino forms) .
  • Molecular docking : Screen against target proteins (e.g., PARP-1) using AutoDock Vina; prioritize analogs with ΔG < −8 kcal/mol .
  • SAR tables : Compare substituents (Table 1, ) to identify trends in bioactivity.

Q. Table 1. Structure-Activity Relationships (SAR) of Oxadiazole Derivatives

SubstituentBioactivity (IC50/MIC)Key Interaction
Morpholine-carbonyl2 µg/mL (Antibacterial)H-bond with FabI
Hydrazide10 µM (Enzyme inhibition)Chelation of Mg<sup>2+</sup>
Fluorophenyl5 nM (PARP inhibition)π-Stacking with Tyr

Handling Analytical Challenges

Q. Q7. How to address low solubility of this compound in aqueous assays?

Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug design : Convert imidate to ester prodrugs (e.g., methyl → ethyl) to enhance logD .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

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